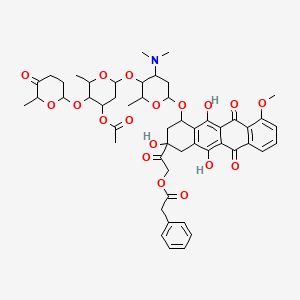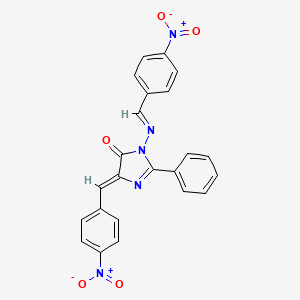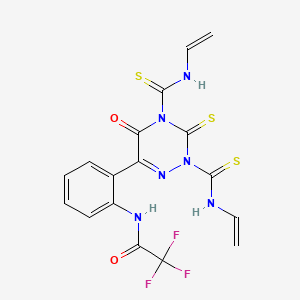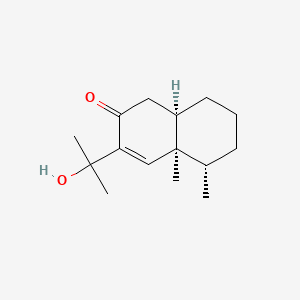
Petasitolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Petasitolone is a sesquiterpene compound isolated from the plant Petasites japonicus Maxim. It has been identified as 8-oxo-11-hydroxy-Δ6(7)-eremophilene . This compound is part of the eremophilane family of sesquiterpenes, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of petasitolone has been accomplished through a series of chemical reactions. The key step in this synthesis is the Lewis acid-catalyzed Diels-Alder addition of 2-carbomethoxy-2-cyclohexenone to a diene . This cycloaddition reaction facilitates the rapid construction of the parent ring system of this compound and allows excellent control of the required stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of Lewis acids and Diels-Alder reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Petasitolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Aplicaciones Científicas De Investigación
Petasitolone has been studied for its cytotoxic activities against cancer stem cells . It has shown potential in inhibiting the growth of various cancer cell lines, including human astrocytoma and breast cancer cells. Additionally, this compound and its derivatives have been investigated for their potential use in developing new cancer treatments and cancer prevention agents.
Mecanismo De Acción
The mechanism of action of petasitolone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and induction of cell death.
Comparación Con Compuestos Similares
Petasitolone is part of the eremophilane family of sesquiterpenes, which includes compounds such as fukinone and eremophilenolide . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. For instance, while fukinone and eremophilenolide also exhibit cytotoxic activities, this compound has shown distinct efficacy against certain cancer cell lines.
List of Similar Compounds
- Fukinone
- Eremophilenolide
- Petasitesterpenes I-VI
Propiedades
Número CAS |
35124-22-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1 |
Clave InChI |
LYFRYUAWUBLCKH-FIXISWKDSA-N |
SMILES isomérico |
C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C |
SMILES canónico |
CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



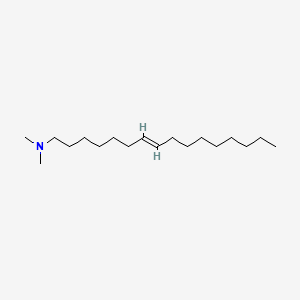
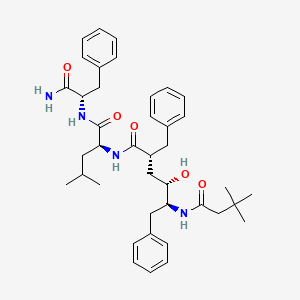
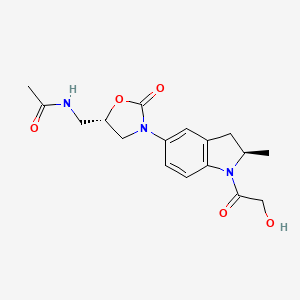
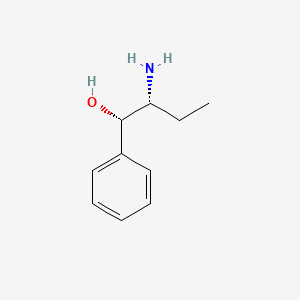
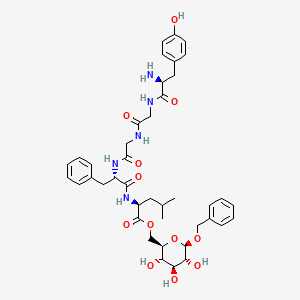
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)


